

In-Depth Technical Guide on 2,4-Diamino-3,5-dimethylthiobenzene

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Compound of Interest

Compound Name:	2,4-Diamino-3,5-dimethylthiobenzene
Cat. No.:	B034445

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Introduction

2,4-Diamino-3,5-dimethylthiobenzene, commonly known as Dimethyl Thio-Toluene Diamine (DMTDA), is an aromatic diamine with the CAS number 106264-79-3.[\[1\]](#)[\[2\]](#) It is a significant industrial chemical primarily utilized as a curing agent and chain extender in the production of polyurethane and epoxy resins.[\[3\]](#)[\[4\]](#) This compound is a liquid at room temperature, which offers processing advantages over solid aromatic diamines.[\[5\]](#) DMTDA is typically a mixture of isomers, predominantly the 2,4- and 2,6-isomers.[\[1\]](#)[\[5\]](#) Its molecular formula is C₉H₁₄N₂S₂.[\[2\]](#) This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and key applications of **2,4-Diamino-3,5-dimethylthiobenzene**.

Physicochemical and Spectroscopic Data

Quantitative data for **2,4-Diamino-3,5-dimethylthiobenzene** is summarized below. While specific experimental spectroscopic data is not readily available in the public domain, expected spectral characteristics based on its molecular structure are provided.

Table 1: Physicochemical Properties of **2,4-Diamino-3,5-dimethylthiobenzene**

Property	Value	Reference(s)
CAS Number	106264-79-3	[1] [2]
Molecular Formula	C ₉ H ₁₄ N ₂ S ₂	[2]
Molecular Weight	214.36 g/mol	[1]
Appearance	Light yellow to amber transparent liquid	[5]
Boiling Point	200 °C (at 1.68 mmHg)	[5]
Density	1.206 g/cm ³	[5]
Refractive Index	1.659	[2]

Table 2: Expected Spectroscopic Data for **2,4-Diamino-3,5-dimethylthiobenzene**

Spectroscopic Technique	Functional Group	Expected Chemical Shift / Wavenumber
¹ H NMR	Aromatic C-H	δ 6.0-7.5 ppm
N-H (Amine)		δ 3.0-5.0 ppm
Ar-CH ₃		δ 2.0-2.5 ppm
S-CH ₃		δ 2.0-3.0 ppm
¹³ C NMR	Aromatic C	δ 110-160 ppm
Ar-CH ₃		δ 15-25 ppm
S-CH ₃		δ 10-25 ppm
IR Spectroscopy	N-H Stretch (Amine)	3300-3500 cm ⁻¹
C-H Stretch (Aromatic)		3000-3100 cm ⁻¹
C-H Stretch (Aliphatic)		2850-3000 cm ⁻¹
C=C Stretch (Aromatic)		1450-1600 cm ⁻¹
C-N Stretch		1250-1350 cm ⁻¹
C-S Stretch		600-800 cm ⁻¹
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 214

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2,4-Diamino-3,5-dimethylthiobenzene** are not publicly available. However, standard methodologies for organic compounds of this nature are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **2,4-Diamino-3,5-dimethylthiobenzene** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
- ^1H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard proton pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
- ^{13}C NMR Acquisition: A carbon pulse sequence, often with proton decoupling, is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, the spectrum of **2,4-Diamino-3,5-dimethylthiobenzene** can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

- Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for GC-MS, which would likely cause fragmentation of the molecule. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable and more likely to show the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

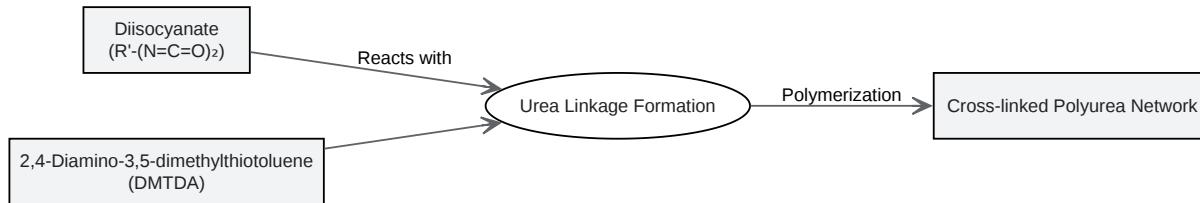
- **Detection:** The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Applications and Reaction Pathways

2,4-Diamino-3,5-dimethylthiobtoluene is primarily used as a curing agent for polyurethane and epoxy resins.[3][4] In these applications, the amine groups of DMTDA react with isocyanate groups (in polyurethanes) or epoxide groups (in epoxy resins) to form a cross-linked polymer network. This cross-linking imparts desirable mechanical properties such as durability, chemical resistance, and thermal stability to the final material.[6]

Polyurethane Curing Pathway

The following diagram illustrates the general reaction pathway for the curing of a diisocyanate with **2,4-Diamino-3,5-dimethylthiobtoluene** to form a polyurea linkage.

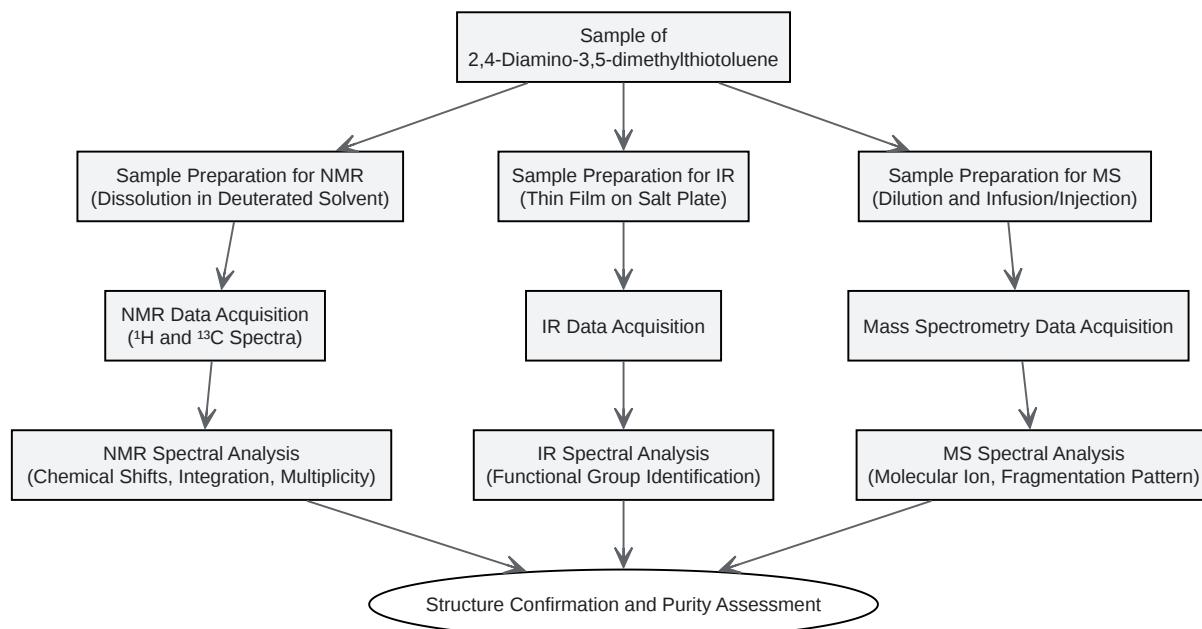


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Polyurethane Curing with DMTDA

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of **2,4-Diamino-3,5-dimethylthiobtoluene** is depicted below.



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Workflow for Spectroscopic Analysis

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